Hydrophilicity Enhancement Over Des-Hydroxy Analog (3,4-Difluorobenzamide)
The introduction of a 5-hydroxy group onto the 3,4-difluorobenzamide scaffold significantly increases hydrophilicity. The computed octanol-water partition coefficient (XLogP3) for 3,4-difluoro-5-hydroxybenzamide is 0.6–0.77 (PubChem/vendor), compared to 1.2 for 3,4-difluorobenzamide . This ΔLogP of approximately -0.5 log units suggests a roughly threefold increase in aqueous solubility for the hydroxy congener, which is meaningful for aqueous-based assay compatibility and for reducing non-specific binding during biochemical screening .
| Evidence Dimension | Computed LogP (hydrophobicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem) / 0.77 (vendor) |
| Comparator Or Baseline | 3,4-Difluorobenzamide, XLogP3 = 1.2 (PubChem CID 522832) |
| Quantified Difference | ΔLogP ≈ -0.5 (more hydrophilic by ~3× in predicted aqueous solubility) |
| Conditions | Computed descriptors from PubChem and vendor computational chemistry models |
Why This Matters
Higher hydrophilicity improves aqueous solubility for biochemical and cell-based assays, reducing the need for DMSO co-solvents that can confound activity measurements.
- [1] PubChem Compound Summary for CID 129011222, 3,4-Difluoro-5-hydroxybenzamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 522832, 3,4-Difluorobenzamide. National Center for Biotechnology Information (2026). View Source
